molecular formula C15H13NO2 B3026851 N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide CAS No. 115722-48-0

N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide

Cat. No.: B3026851
CAS No.: 115722-48-0
M. Wt: 239.27 g/mol
InChI Key: XIFPGWOLWYGQOR-ZHACJKMWSA-N
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Description

N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a benzamide group attached to a hydroxyphenyl ethenyl moiety

Scientific Research Applications

N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While specific details regarding its biological mechanism remain an active area of research, this compound’s structural features suggest potential interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action .

Future Directions

Researchers should explore the compound’s pharmacological potential, including its anti-inflammatory, antioxidant, or anticancer properties. Investigating its biological targets and conducting preclinical studies will guide its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide typically involves the reaction of 4-hydroxybenzaldehyde with benzamide under specific conditions. The reaction proceeds through a condensation mechanism, where the aldehyde group of 4-hydroxybenzaldehyde reacts with the amine group of benzamide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Hydroxyphenyl)ethyl]benzamide
  • 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
  • N-Benzoyltyramine

Uniqueness

N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide is unique due to its specific structural features, such as the presence of an ethenyl group, which distinguishes it from other similar compounds

Properties

IUPAC Name

N-[(E)-2-(4-hydroxyphenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h1-11,17H,(H,16,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFPGWOLWYGQOR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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